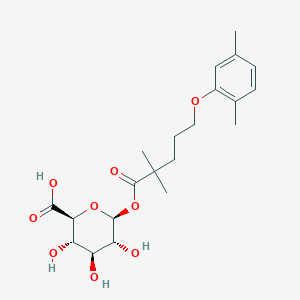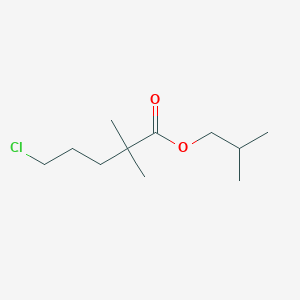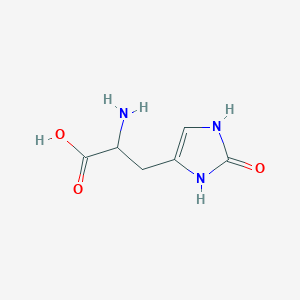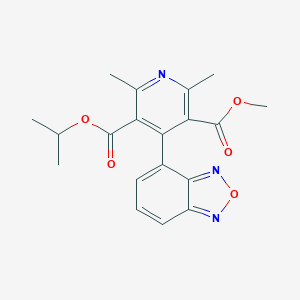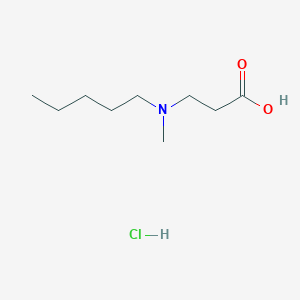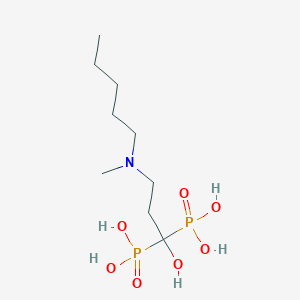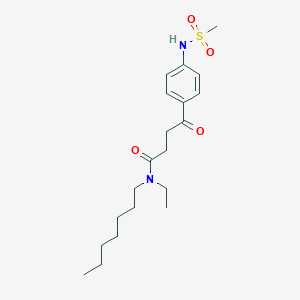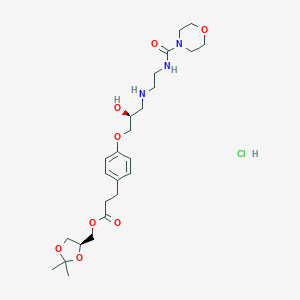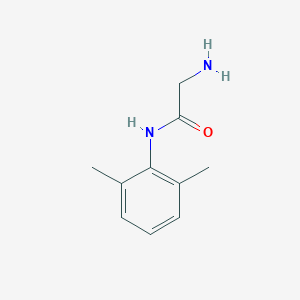
Glycinexylidide
Descripción general
Descripción
Glycinexylidide is an amino acid amide with 2,6-dimethylaniline and glycine components . It is an active metabolite of lidocaine, formed by oxidative deethylation . It is used as an indicator of hepatic function and has a role as a drug metabolite .
Synthesis Analysis
In the liver, lidocaine is dealkylated by dual-function oxidizing enzymes to the pharmacologically active metabolite, monoethylglycinexylidide (MEGX), and then metabolized by the P450 3A4 isoenzyme into N-ethylglycine (NEG) and glycinexylidide (GX) .Molecular Structure Analysis
The molecular formula of Glycinexylidide is C10H14N2O . The IUPAC name is 2-amino-N-(2,6-dimethylphenyl)acetamide . The InChI is 1S/C10H14N2O/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13) .Chemical Reactions Analysis
Glycinexylidide is a metabolite of lidocaine that is frequently present in µg/ml concentrations in the plasma of patients treated with lidocane infusions for 24 hr or more .Physical And Chemical Properties Analysis
The molecular weight of Glycinexylidide is 178.23 g/mol . More specific physical and chemical properties can be found in the Certificate of Analysis .Aplicaciones Científicas De Investigación
1. Anesthesiology and Pain Medicine
- Summary of the Application : Glycinexylidide, a metabolite of lidocaine, has been found to inhibit Glycine Transporter 1 (GlyT1), which could contribute to the analgesic effects of systemic lidocaine .
- Methods of Application or Experimental Procedures : The effects of lidocaine and its metabolites, including glycinexylidide, on GlyT1 function were investigated in uptake experiments with [¹⁴C]-labeled glycine in primary rat astrocytes . Additionally, the effect of lidocaine and its metabolites on glycine-induced currents were investigated in GlyT1-expressing Xenopus laevis oocytes .
2. Clinical Chemistry
- Summary of the Application : Glycinexylidide, along with other metabolites of lidocaine, can be simultaneously determined in plasma by “high-performance” liquid-chromatography . This method is used to monitor the concentrations of these compounds in plasma and to prevent the concentration-related side-effect(s) .
- Methods of Application or Experimental Procedures : The method involves the use of a bare (unbonded) silica gel with aqueous eluents for the separation of organic amines such as lidocaine and its metabolites . The method is precise, sensitive, and specific, with analytical recoveries of all compounds greater than 90% .
- Results or Outcomes : The lower detection limits were 0.1 mg/L or less . This method can be used to monitor the concentrations of these compounds in plasma and to prevent the concentration-related side-effect(s) .
3. Pharmacology and Therapeutics
- Summary of the Application : Monoethylglycinexylidide (MEGX), a primary metabolite of lignocaine formed by oxidative deethylation of lignocaine by liver cytochrome P-450 enzymes, is used as a quantitative indicator of hepatic function .
- Methods of Application or Experimental Procedures : Measurement of MEGX 15 minutes following administration of a 1 mg/kg dose of lignocaine has been proposed as a quantitative indicator of hepatic function .
- Results or Outcomes : When taken with other hepatic indices, it may have prognostic value in applications such as selection of donor organs for transplantation .
4. Enzymatic Synthesis
- Summary of the Application : Glycoside compounds, including glycinexylidide, are widely found in nature and have garnered significant attention in the medical, cosmetics, and food industries due to their diverse pharmaceutical properties, biological activities, and stable application characteristics .
- Methods of Application or Experimental Procedures : Glycosides are mainly obtained by direct extraction from plants, chemical synthesis, and enzymatic synthesis . Given the challenges associated with plant extraction, such as low conversion rates and the potential for environmental pollution with chemical synthesis, enzymatic synthesis is a focus .
- Results or Outcomes : Compounds modified by glycosides usually have more stable structures. Some of their biological activities, such as their targeting effects and bioavailability, have been greatly improved . Therefore, glucosides have a variety of application prospects in the treatment of respiratory diseases, cholesterol reduction, analgesic sedation, prevention of scurvy, treatment of cancer, as anti-oxidants and other aspects that show great healthcare potential .
5. Biomedical Research
- Summary of the Application : Glycinexylidide has potential for research in anesthesia, cancer, and cardiovascular diseases .
- Methods of Application or Experimental Procedures : This application involves the use of glycinexylidide in various biomedical research contexts, particularly those involving anesthesia, cancer, and cardiovascular diseases .
Propiedades
IUPAC Name |
2-amino-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYVBZOSGGJWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40876064 | |
| Record name | ACETAMIDE, 2-AMINO-N-(2,6-DIMETHYLPHENYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00000637 [mmHg] | |
| Record name | Glycinexylidide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2171 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Glycinexylidide | |
CAS RN |
18865-38-8 | |
| Record name | Glycine xylidide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18865-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycinexylidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018865388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACETAMIDE, 2-AMINO-N-(2,6-DIMETHYLPHENYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycinexylidide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCINEXYLIDIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2D932W316 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



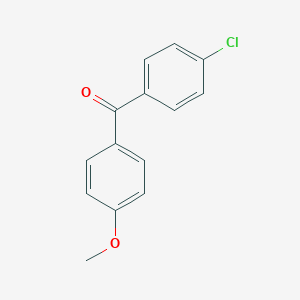
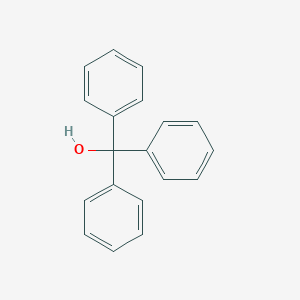
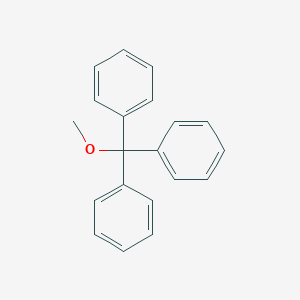
![Methanone, (4-chlorophenyl)[4-(1-methylethoxy)phenyl]-](/img/structure/B194601.png)
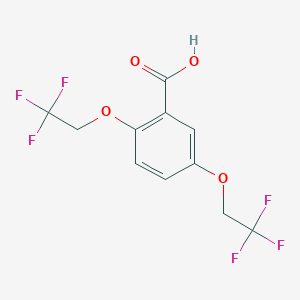
![Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B194606.png)
